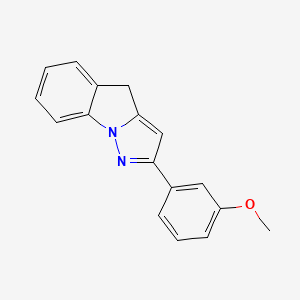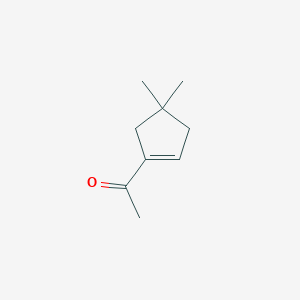
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as 1,4-Dimethyl-4-acetyl-1-cyclohexene and 4-Acetyl-1,4-dimethyl-1-cyclohexene . This compound is a colorless liquid with a fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Preparation Methods
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include heating the mixture to a temperature of around 80-90°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1,4-Dimethyl-3-cyclohexenyl methyl ketone: This compound has a similar structure but differs in the position of the methyl groups and the presence of a cyclohexene ring.
4,4-Dimethyl-2-cyclopenten-1-one: This compound is an α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity against oral human normal and tumor cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
73011-50-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7(10)8-4-5-9(2,3)6-8/h4H,5-6H2,1-3H3 |
InChI Key |
VAEIZUHZKHVMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


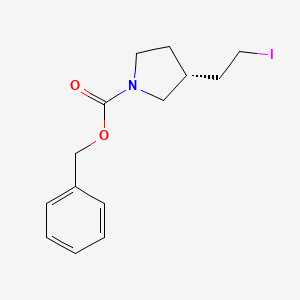

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)

![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)
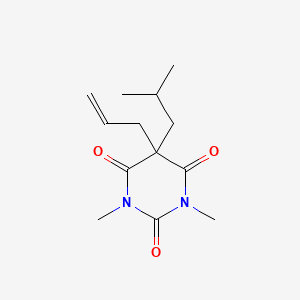
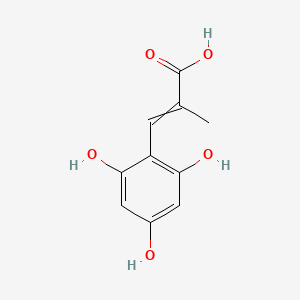

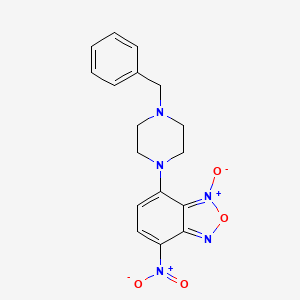
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
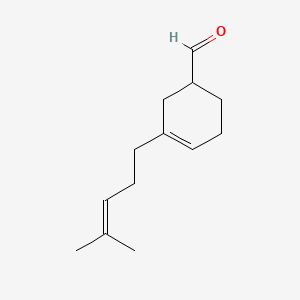
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

